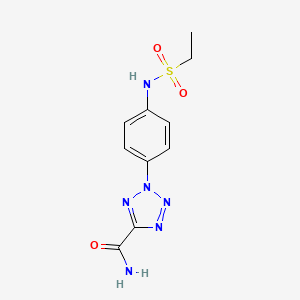

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

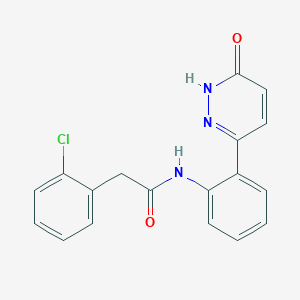

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide, also known as TETAC, is a chemical compound that belongs to the class of tetrazoles. It has been widely researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

This compound is part of the phenyltriazolinone class, which are known for their herbicidal properties. They target the protoporphyrinogen oxidase (Protox) enzyme, leading to the accumulation of protoporphyrin IX (Proto IX) . This accumulation results in the formation of singlet oxygen responsible for membrane peroxidation . Phenyltriazolinones, including derivatives of our compound of interest, have been used effectively as pre-emergence herbicides for broadleaf weeds and selected grass weeds, particularly in the soybean market.

Antagonistic Properties

Research has indicated that triazolinone derivatives exhibit activity as human neurokinin-1 receptor antagonists. These receptors are involved in numerous physiological processes, including the regulation of pain perception, and thus, compounds like 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide could be potential candidates for the development of new pain management medications .

Angiotensin II Receptor Antagonism

Angiotensin II is a hormone that plays a crucial role in blood pressure regulation. Triazolinone derivatives have been reported to act as angiotensin II receptor antagonists, which could make them valuable in the treatment of hypertension. The compound may contribute to this field by providing a structural framework for developing new antihypertensive drugs .

Enzyme Inhibition

The inhibition of protoporphyrinogen oxidase by phenyltriazolinone herbicides like carfentrazone-ethyl, which shares a similar structure with our compound, has been well-documented. This mode of action is unique and has made these herbicides safe, efficient, and environmentally benign. The compound’s potential for enzyme inhibition could extend to other enzymes and pathways, opening up new avenues for research .

Resistance Studies

A biotype of Amaranthus tuberculatus has evolved resistance to phenyltriazolinone herbicides through a codon deletion mutation affecting the binding of inhibitors to the enzyme. Studying compounds like 2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide can provide insights into overcoming such resistance mechanisms, ensuring the continued efficacy of these herbicides .

Synthesis of Boronic Acid Derivatives

Boronic acids are valuable in organic synthesis and medicinal chemistry. The related compound (4-(Ethylsulfonamido)phenyl)boronic acid has been synthesized and studied for its properties. By extension, our compound could be used as a precursor or intermediate in the synthesis of boronic acid derivatives, which have applications ranging from materials science to drug discovery .

Eigenschaften

IUPAC Name |

2-[4-(ethylsulfonylamino)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O3S/c1-2-20(18,19)14-7-3-5-8(6-4-7)16-13-10(9(11)17)12-15-16/h3-6,14H,2H2,1H3,(H2,11,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBSIJCKKHPNCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(ethylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2901289.png)

![2-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2901292.png)

![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)

![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)

![N-(4-butylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2901302.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2901312.png)